molecular formula C21H20N2O2S B2537908 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097901-21-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2537908
M. Wt: 364.46
InChI Key: LNEYYHIMNQOFCU-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Connecticut. Since then, AM-630 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Research into amyloid imaging ligands, such as those involving indole and benzothiazole derivatives, has significantly advanced our understanding of Alzheimer's disease. These compounds are used in PET amyloid imaging to measure amyloid deposits in vivo in the brain, enabling early detection and the evaluation of antiamyloid therapies (Nordberg, 2007).

Indole Synthesis and Medicinal Chemistry

Indole synthesis, a crucial aspect of organic chemistry, is vital for creating bioactive molecules with applications in medicinal chemistry. The classification of indole syntheses provides a framework for developing new methods to construct this core structure, which is fundamental in drug discovery and development (Taber & Tirunahari, 2011).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are highlighted for their varied biological activities and applications in medicinal chemistry. These compounds, known for their less toxic effects and enhanced activities upon structural modification, are critical in the development of new therapeutic agents (Bhat & Belagali, 2020).

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13(9-15-12-26-20-6-4-3-5-17(15)20)22-21(24)19-10-14-7-8-16(25-2)11-18(14)23-19/h3-8,10-13,23H,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEYYHIMNQOFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide

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